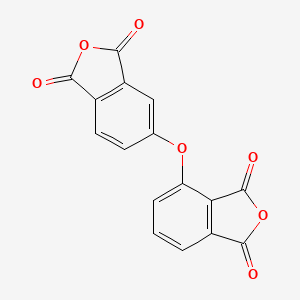

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

Description

Introduction and Fundamental Aspects

Chemical Identity and Nomenclature

IUPAC nomenclature and systematic naming conventions

The systematic nomenclature of 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary IUPAC designation reflects the compound's structural architecture, specifically highlighting the presence of two isobenzofuran-1,3-dione units linked through an oxygen atom at the 4-position of one ring and the 5-position of the other ring system.

Alternative systematic naming approaches within IUPAC guidelines include the designation "4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione," which emphasizes the benzofuran ring nomenclature rather than the isobenzofuran terminology. This naming variation reflects different acceptable systematic approaches within IUPAC standards, both referring to the identical molecular structure. The compound's systematic name construction begins with identification of the principal functional groups, followed by specification of substitution positions and connectivity patterns.

The structural complexity necessitates careful attention to positional numbering systems, where the oxygen bridge connection occurs between carbon-4 of one aromatic ring system and carbon-5 of the second ring system. This specific connectivity pattern distinguishes the compound from other isomeric oxydiphthalic anhydride variants, particularly the 4,4'-oxydiphthalic anhydride isomer, which features symmetric substitution at the 4,4'-positions.

Common names and alternative designations

The compound is commonly referred to as 3,4'-Oxydiphthalic Anhydride in industrial and commercial contexts, reflecting its structural relationship to phthalic anhydride derivatives. This designation emphasizes the asymmetric substitution pattern distinguishing it from the more widely known 4,4'-oxydiphthalic anhydride isomer. The commercial nomenclature frequently employs abbreviated forms, including "alpha-ODPA" and "α-ODPA," which specifically denote the 3,4'-substitution pattern.

Additional alternative designations documented in chemical databases include "2,3,3',4'-Oxydiphthalicdianhydride" and "4,5'-Oxibis(isobenzofrane-1,3-dione)," both reflecting different systematic approaches to describing the compound's structural features. The designation "2,3,3',4'-Diphenylether tetracarboxylic dianhydride" represents the compound in its theoretical tetracarboxylic acid form, prior to cyclization to the anhydride structure.

The terminology "isobenzofuran-1,3-dione" appears consistently across nomenclature systems, referring to the phthalic anhydride ring system's formal chemical classification. This systematic designation provides precise identification of the bicyclic anhydride functionality that characterizes both ring systems within the molecule.

Registry numbers and chemical identifiers

The compound possesses a definitive Chemical Abstracts Service registry number of 50662-95-8, which serves as the primary international identifier for this specific structural isomer. This registry number specifically identifies the 3,4'-oxydiphthalic anhydride isomer, distinguishing it from the related 4,4'-oxydiphthalic anhydride bearing registry number 1823-59-2.

The International Chemical Identifier represents the compound through the systematic string: InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H. This identifier provides complete structural specification through algorithmic generation, ensuring unambiguous molecular identification across international chemical databases.

The Simplified Molecular Input Line Entry System code O=C(C1=CC2=C(C(OC2=O)=O)C=C1)OC3=CC4=C(C(OC4=O)=O)C=C3 enables rapid database searching and computational analysis. The molecular weight precisely measures 310.21-310.22 grams per mole, with the molecular formula C16H6O7 indicating sixteen carbon atoms, six hydrogen atoms, and seven oxygen atoms.

The compound exhibits a melting point of 180°C and demonstrates specific physical properties including a predicted boiling point of 554.4±35.0°C and density of 1.665 grams per cubic centimeter. Storage recommendations specify inert atmosphere conditions at temperatures below -20°C to maintain chemical stability.

European Chemical Agency registration data confirms the compound's presence in commercial chemical inventories, though specific registration details require individual manufacturer verification. The compound maintains classification as an ingredient substance within chemical regulatory frameworks, supporting its utilization in industrial applications.

Properties

IUPAC Name |

4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVHOFITDJSMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561838 | |

| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50662-95-8 | |

| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Oxydiphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione generally involves:

- Preparation of substituted phthalic anhydrides or phthalides as key intermediates.

- Formation of ether linkage between two phthalic anhydride units, often via nucleophilic aromatic substitution or coupling reactions.

- Purification and crystallization to obtain the final compound in high purity.

Preparation of Key Intermediate: 5-Hydroxyisobenzofuran-1,3-dione

A critical intermediate is 5-hydroxyisobenzofuran-1,3-dione (5-hydroxyphthalic anhydride), which can be synthesized by:

- Hydrolysis and subsequent oxidation of 5-substituted phthalic derivatives.

- Controlled reaction of 4-nitrophthalimide with reducing agents to yield 5-amino-3H-isobenzofuran-1-one, which can be further converted to hydroxy derivatives.

Ether Formation via Nucleophilic Substitution

The ether bond linking the two phthalic anhydride units is typically formed by reacting a hydroxy-substituted phthalic anhydride with a halogenated phthalic anhydride derivative or its equivalent under basic conditions.

- Dissolve 5-cyanophthalide or 5-hydroxyphthalic anhydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Add a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxy group.

- Introduce an alkyl or aryl halide derivative of phthalic anhydride (e.g., 4-halogenated isobenzofuran-1,3-dione).

- Stir the mixture at elevated temperature (e.g., 80°C) for a short time (5–30 minutes) to promote nucleophilic substitution and ether bond formation.

- Quench the reaction with aqueous ammonium chloride, extract with ethyl acetate, wash, dry, and concentrate to isolate the product.

Alternative Method: Use of Thionyl Chloride and Sulfamide

In some large-scale preparations, 5-carboxyphthalide is converted to 5-cyanophthalide using thionyl chloride and sulfamide in sulfolane solvent at elevated temperatures (130–140°C). This method yields the nitrile intermediate, which can be further functionalized to introduce the ether linkage.

Purification and Characterization

- The crude product is often purified by column chromatography on silica gel using ethyl acetate/hexane mixtures.

- Final crystallization is performed from solvents such as acetic acid or isopropanol to obtain high-purity crystalline material.

- Characterization includes IR spectroscopy (noting characteristic carbonyl and aromatic peaks), 1H NMR (aromatic and methylene protons), and melting point determination.

Summary Table of Preparation Conditions

Research Findings and Notes

- The nucleophilic substitution approach is efficient for forming the ether linkage between two phthalic anhydride units, but yields can vary depending on the substituents and reaction conditions.

- Use of polar aprotic solvents and strong bases facilitates the deprotonation of hydroxy groups and promotes substitution.

- The thionyl chloride/sulfamide method is suitable for scale-up and industrial synthesis of nitrile intermediates, which are versatile for further derivatization.

- Reaction monitoring by TLC and NMR is essential to optimize reaction times and avoid side reactions.

- Purification by chromatography and recrystallization ensures high purity, critical for applications in pharmaceuticals or materials science.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione groups to diols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.

Scientific Research Applications

Overview

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound comprises two isobenzofuran-1,3-dione units linked by an oxygen bridge, which enhances its reactivity and versatility in chemical reactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activities:

Anticancer Activity

Initial studies indicate that this compound may possess anticancer properties. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting cancer cell proliferation by altering protein functions.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity. Similar compounds have been reported to inhibit pathways associated with inflammation, suggesting that this compound may operate through analogous mechanisms.

Antioxidant Properties

Preliminary findings suggest that the compound may exhibit antioxidant capabilities, which could help mitigate oxidative stress-related diseases.

Material Science

The unique structural characteristics of this compound allow for its application in material science:

Polymer Chemistry

Due to its reactive dione groups, this compound can be utilized in the synthesis of novel polymers and materials with enhanced properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymeric materials.

Coatings and Adhesives

The compound's reactivity makes it suitable for developing advanced coatings and adhesives that require strong bonding properties and durability.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting specific biomolecules due to its ability to form stable complexes with various analytes. Its unique structure allows for selective interactions that can enhance the sensitivity and specificity of analytical methods.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations .

Case Study 2: Anti-inflammatory Mechanisms

Another research article examined the anti-inflammatory properties of this compound in vitro. The findings suggested that it could effectively reduce inflammatory markers in treated cells compared to controls .

Case Study 3: Material Development

A recent study focused on the use of this compound in developing high-performance polymers. The results showed improved mechanical properties and thermal stability when incorporated into polymer matrices compared to traditional materials .

Mechanism of Action

The mechanism by which 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s reactive dione groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential therapeutic and biochemical applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

- CAS No.: 50662-95-8

- Molecular Formula : C₁₆H₆O₇

- Molecular Weight : 310.2146 g/mol

- Synonyms: 2,3,3',4'-Diphenyl ether tetracarboxylic dianhydride .

Structural Features: The compound consists of two isobenzofuran-1,3-dione moieties linked via an ether bridge at the 5-position of one unit and the 4-position of the other. Its crystallographic data and refinement have been studied using SHELX software, a widely recognized tool for small-molecule structural analysis .

Comparison with Similar Compounds

Structural Analogues in Phthalazine and Isoindole Derivatives

Several structurally related compounds with isoindole-1,3-dione or phthalimide cores have been synthesized and evaluated for biological activity:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s dual dioxo groups enhance its reactivity in polymerization (e.g., polyimide synthesis) compared to simpler analogues like 5-Cyanophthalide .

- Biological Activity : Compounds 12 and 13 exhibit antitumor properties due to extended aromatic systems, whereas the target compound’s applications are more aligned with materials science .

- Safety Profile : Nitrate-containing derivatives (e.g., Compound 5) show mutagenicity in Ames tests, whereas the target compound lacks such substituents, suggesting a safer profile .

Functional Group Variations in Isobenzofuran Derivatives

Key Observations :

- Substituent Effects : The phosphonate group in the latter compound introduces hydrolytic instability, contrasting with the ether-linked stability of the target compound .

- Aromatic Fusion : Benzodioxole-fused derivatives (e.g., ) exhibit altered electronic properties, affecting their solubility and reactivity.

Biological Activity

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione, also known by its IUPAC name 4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione, is a complex organic compound with significant potential in various fields including materials science and medicinal chemistry. The compound's unique structural features confer specific biological activities that merit detailed investigation.

The molecular formula of this compound is , with a molecular weight of approximately 310.21 g/mol. The structure includes two isobenzofuran units connected through an oxygen bridge and features dioxo groups that enhance its reactivity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising therapeutic applications. Key areas of interest include:

Anticancer Activity

Initial studies suggest that the compound may exhibit anticancer properties. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to altered protein functions that inhibit cancer cell proliferation.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity. Similar compounds in its class have been documented to inhibit pathways associated with inflammation, suggesting that this compound may operate through analogous mechanisms .

Antioxidant Properties

Preliminary findings indicate that the compound may possess antioxidant capabilities, which could make it useful in mitigating oxidative stress-related diseases .

The biological effects of this compound are primarily attributed to its reactive dione groups. These groups can engage in nucleophilic substitutions and redox reactions with biomolecules, leading to changes in their activity and function. This reactivity underpins its potential applications in both therapeutic and biochemical contexts.

Applications in Research and Industry

This compound is being explored for various applications:

Materials Science

The compound is utilized in synthesizing fluorinated polyimides with low dielectric constants and losses, making it suitable for electronic applications.

Pharmaceutical Development

Given its biological activities, there is ongoing research to develop derivatives for therapeutic use in treating cancer and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.